5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methoxyphenyl and methylphenyl groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction using thiols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, depending on the reagents and conditions used.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides, sulfonates, and other electrophiles are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and aromatic rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with protein residues, affecting receptor binding and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Used in the preparation of semiconductors and as a reagent in organic synthesis.
4-Ethynylthioanisole: Known for its use in material science and industrial applications.
Uniqueness
5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine stands out due to its unique combination of a triazole ring with methoxyphenyl and methylphenyl groups, providing a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-13(6-4-12)11-23-17-20-19-16(21(17)18)14-7-9-15(22-2)10-8-14/h3-10H,11,18H2,1-2H3 |
InChI Key |
HQVKIJAZABBXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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